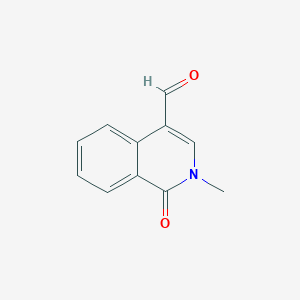

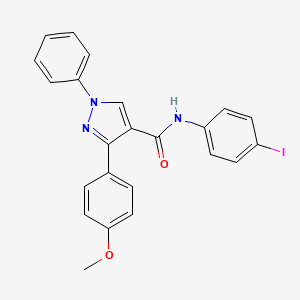

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline . Isoquinoline derivatives are often used in medicinal chemistry and have various biological activities .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde” were not found, isoquinoline derivatives can be synthesized through various methods. For instance, the synthesis of quinoline-4-carboxylic acids and 1,2,3,4-tetrahydroacridine-9-carboxylic acid has been reported from the reaction of isatins with acyclic and cyclic ketones in basic medium .Applications De Recherche Scientifique

Redox Annulations and C–H Functionalization

One notable application of related compounds is in redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline and 2-alkylquinoline-3-carbaldehydes. These processes leverage dual C–H bond functionalization, with acetic acid acting as a cosolvent and sole promoter. This demonstrates the compound's utility in complex chemical transformations and synthesis processes (Zhengbo Zhu & D. Seidel, 2017).

Synthesis of Isoquinoline Derivatives

In synthetic chemistry, methods have been developed to synthesize various isoquinoline derivatives, such as 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and -8-carbaldehyde oxime. These methods involve steps like ammonolysis of ester, cyclization, and methylation, highlighting the role of such compounds in the synthesis of complex organic molecules (M. Rey, T. Vergnani, & A. Dreiding, 1985).

Friedländer Condensation

The compound and its derivatives are used in Friedländer condensation reactions. For instance, 8-amino-7-quinolinecarbaldehyde and 1-amino-2-naphthalenecarbaldehyde can be synthesized and used in condensation reactions to produce various heterocyclic compounds. This demonstrates its versatility in creating diverse chemical structures (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996).

Ionic Liquid Reactions

The compound plays a role in condensation reactions carried out in ionic liquids, offering advantages like shorter reaction times and higher yields compared to conventional procedures. This underscores its efficiency in green chemistry applications (R. V. Hangarge, D. V. Jarikote, & M. Shingare, 2002).

Synthetic Technology and Industrial Production

Research has been conducted on the synthetic technology of related compounds, like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The focus on simple operation, low cost, and high yield makes it suitable for industrial production, indicating its practical application in large-scale chemical manufacturing (Song Li-qian, 2014).

Propriétés

IUPAC Name |

2-methyl-1-oxoisoquinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-6-8(7-13)9-4-2-3-5-10(9)11(12)14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONAHZFJTGHACI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)

![6-chloro-N-{2-[methyl(propan-2-yl)amino]phenyl}pyrazine-2-carboxamide](/img/structure/B2662685.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2662688.png)

![ethyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2662691.png)

![8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662692.png)

![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)

![N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662699.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2662701.png)